
Carbanylium;chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanylium;chromium is a compound that involves the coordination of a carbanylium ion with a chromium center. Chromium, a transition metal, is known for its various oxidation states and its ability to form complex compounds. The unique properties of this compound make it an interesting subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbanylium;chromium can be synthesized through several methods. One common approach involves the reaction of chromium hexacarbonyl with a carbanylium ion source under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to stabilize the intermediate complexes .
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature vacuum methods or electrochemical processes. These methods ensure the purity and stability of the compound, which is crucial for its applications in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
Carbanylium;chromium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: Ligand substitution reactions where the carbanylium ion can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction can produce chromium(II) complexes .
Wissenschaftliche Forschungsanwendungen
Carbanylium;chromium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: This compound is used in the production of high-performance materials, including coatings and alloys.
Wirkmechanismus
The mechanism by which carbanylium;chromium exerts its effects involves the coordination of the carbanylium ion to the chromium center. This coordination alters the electronic structure of the chromium, enabling it to participate in various catalytic and redox processes. The molecular targets and pathways involved include interactions with other metal centers and organic substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to carbanylium;chromium include:
Chromium hexacarbonyl: A well-known chromium complex with carbonyl ligands.
Chromium(III) acetate: Another chromium complex with acetate ligands.
Uniqueness
What sets this compound apart from these similar compounds is its unique coordination with the carbanylium ion. This coordination imparts distinct electronic and catalytic properties, making it particularly useful in specialized applications .
Eigenschaften
CAS-Nummer |
89612-53-3 |
|---|---|
Molekularformel |
CH3Cr+ |
Molekulargewicht |
67.031 g/mol |
IUPAC-Name |
carbanylium;chromium |
InChI |
InChI=1S/CH3.Cr/h1H3;/q+1; |
InChI-Schlüssel |
CGJJQPRKMTVTQR-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


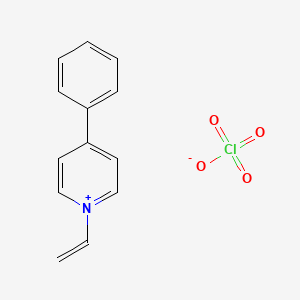
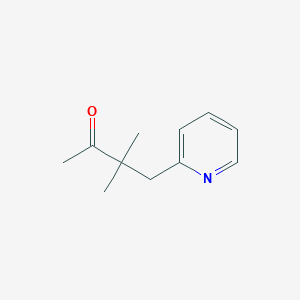

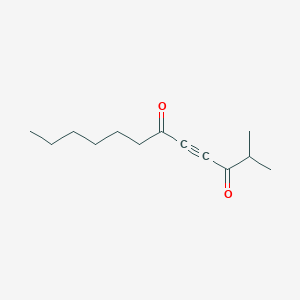

![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
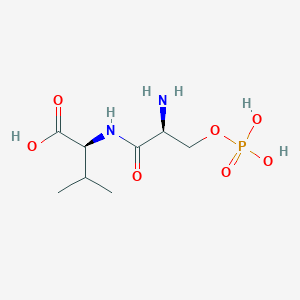
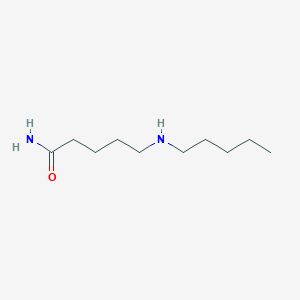
![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
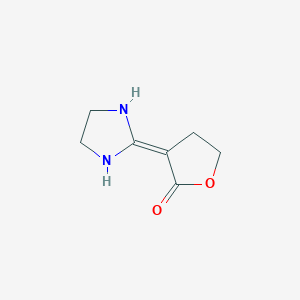

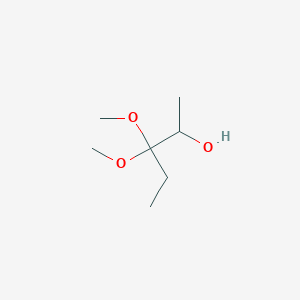

![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
